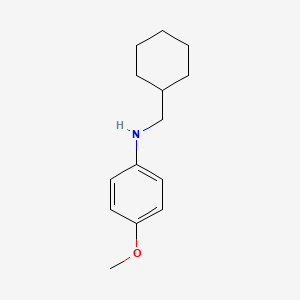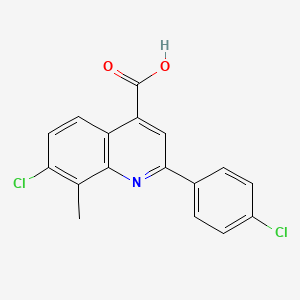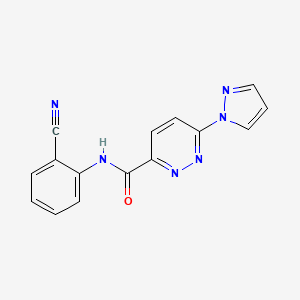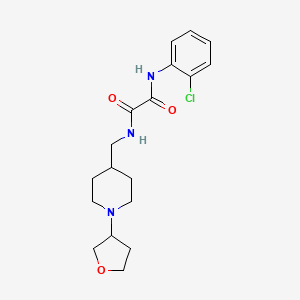
N-(cyclohexylmethyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexylmethylone is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . Novel stimulants have been reported to cause psychoactive effects similar to amphetamines .
Molecular Structure Analysis
The molecular formula of N-Cyclohexylmethylone is C16H21NO3 . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)propan-1-one .Applications De Recherche Scientifique
Analytical Characterization
N-(Cyclohexylmethyl)-4-methoxyaniline and its derivatives have been studied for their analytical profiles. One study detailed the analytical characterization of three psychoactive arylcyclohexylamines, including a compound closely related to this compound, using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013).
Wastewater Treatment
Research has been conducted on the degradation of methoxyanilines, which are closely related to this compound, in wastewater. A study evaluated the Fenton-like oxidation process for treating methoxyanilines in wastewater using laterite soil iron, showing significant removal of these compounds (Chaturvedi & Katoch, 2020).
Chemical Synthesis
This compound and related compounds have been synthesized and studied for various chemical properties. For instance, a study involved the synthesis of cyclic dipeptidyl ureas using cyclohexyl or benzyl isocyanide and 4-methoxybenzoylformic acid, showing new classes of pseudopeptidic triazines (Sañudo et al., 2006).
Bioreductive Prodrugs
In medicinal chemistry, this compound derivatives have been studied for their potential as bioreductive prodrugs. A study investigated N-dinitrophenylamino acid amides as potential bioreductive prodrugs, which upon reduction released 4-methoxyaniline, a compound structurally similar to this compound (Sykes et al., 1999).
Crystallography and Molecular Structure
The molecular structure and crystallography of compounds related to this compound have been explored. For example, a study on the crystal structure of a compound derived from methoxyaniline revealed insights into its conformation and molecular interactions (Faizi et al., 2014).
Electrochemistry
Electrooxidation of methoxyanilines, compounds closely related to this compound, has been studied using electrochemical and surface-enhanced Raman scattering methods. This research provides insights into the electropolymerization and electrochemical behavior of these compounds (Widera et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h7-10,12,15H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQPBNASZSLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)
![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2443679.png)

![6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2443681.png)
![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)
